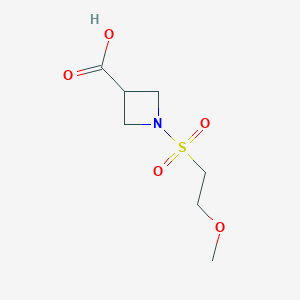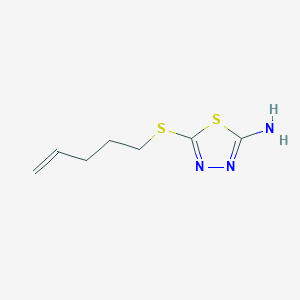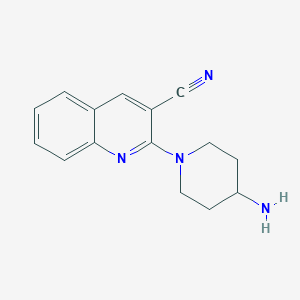
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile, also known as AP-3, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities, including antimalarial, antitumor, and antiviral properties.
作用机制
The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been shown to have anti-inflammatory and analgesic effects. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its relatively low toxicity. This compound has been shown to have minimal side effects in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile. One area of interest is in the development of novel analogs of this compound with improved solubility and bioavailability. Another potential direction is in the study of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile as a potential treatment for neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile could be studied for its potential as a therapeutic agent in the treatment of viral infections such as COVID-19.
合成方法
The synthesis of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopiperidine in the presence of a base. This reaction results in the formation of 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile with a yield of approximately 70%. The purity of the compound can be improved through recrystallization or column chromatography.
科学研究应用
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. 2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential as an antiviral agent, particularly against HIV and hepatitis C virus.
属性
IUPAC Name |
2-(3-aminopiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-7-3-5-13(17)10-19/h1-2,4,6,8,13H,3,5,7,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBTMRDBWLZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)quinoline-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)

![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)

![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)